A Strategic Scaffold for Medicinal Chemistry & Drug Discovery Executive Summary & Compound Profile 3-(Methylthio)-5-phenylpyridine (CAS 2734779-63-4) represents a high-value "privileged structure" in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary & Compound Profile
3-(Methylthio)-5-phenylpyridine (CAS 2734779-63-4) represents a high-value "privileged structure" in modern medicinal chemistry. Belonging to the class of 3,5-disubstituted pyridines, this scaffold serves as a critical bioisostere for biphenyl systems, offering improved solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen.
The presence of the methylthio (-SMe) group at the 3-position is not merely a lipophilic substituent; it is a versatile chemical handle. It provides a gateway to late-stage functionalization via oxidation to sulfoxides/sulfones, enabling nucleophilic aromatic substitution (
) to introduce diverse polarity or vectors for target engagement (e.g., kinase hinge binding).
Physicochemical Profile (Calculated)
Property
Value / Description
Relevance
Formula
Core Stoichiometry
Molecular Weight
201.29 g/mol
Fragment-based Drug Design (FBDD) compliant
cLogP
~3.2 ± 0.4
Lipophilic; good membrane permeability
TPSA
~38 Ų
High oral bioavailability potential
H-Bond Acceptors
2 (Pyridine N, Thioether S)
Key for kinase hinge interaction
H-Bond Donors
0
Reduces non-specific binding
Appearance
Pale yellow solid/oil (Predicted)
Typical for aryl-pyridines
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust route to generate 3-(methylthio)-5-phenylpyridine is via Suzuki-Miyaura cross-coupling . This protocol is preferred over direct thiolation of 3-bromo-5-phenylpyridine due to the higher commercial availability of boronic acids and the stability of the methylthio-pyridine precursor.
(3-5 mol%) – Chosen for resistance to poisoning by sulfur.
Base:
(2.0 equiv) or (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Procedure:
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and catalyst deactivation.
Loading: Add the pyridine substrate, phenylboronic acid, base, and Pd catalyst to the vial under a positive stream of argon.
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS for the disappearance of the bromide (M+H = 204/206) and formation of the product (M+H = 202).
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically 0-20% EtOAc). The product usually elutes as a non-polar fraction.
Strategic Utility: The "Oxidation-Displacement" Switch
The true power of CAS 2734779-63-4 lies in its ability to serve as a latent electrophile . The methylthio group is stable during metal-catalyzed couplings but can be activated later to allow substitution at the 3-position.
Mechanism of Action: The SMe Switch
Stage 1 (Scaffold Building): The SMe group is inert, allowing the construction of the biaryl core (as described in Protocol 1).
Stage 2 (Activation): Oxidation of SMe to Sulfone (
).
Stage 3 (Diversification): The sulfone at the 3-position is strongly electron-withdrawing and acts as an excellent leaving group for
reactions, especially when activated by the pyridine nitrogen.
Workflow Diagram: The SMe Functionalization Pathway
Figure 1: Strategic workflow converting the methylthio group into a diversity handle for library generation.
Applications in Drug Discovery
A. Kinase Inhibition (Hinge Binding)
The 3,5-disubstituted pyridine core is a classic scaffold for Type I kinase inhibitors.
Interaction: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase ATP-binding pocket.
Role of Phenyl: Occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on substitution.
Role of SMe: Can position into the ribose-binding pocket or be displaced (as per Section 3) to introduce solubilizing groups (e.g., piperazine) critical for ADME properties.
B. Bioisosterism in GPCR Ligands
This scaffold is often used to replace biphenyl or 3-phenylthiophene moieties.
Benefit: The pyridine nitrogen lowers LogP (compared to biphenyl), improving metabolic stability and reducing promiscuous binding (PAINS).
Metabolism: The SMe group can be metabolically liable (S-oxidation). If this is undesirable, it is often replaced by
or in later optimization cycles, but SMe is preferred for early SAR due to synthetic ease.
C. Tubulin Polymerization Inhibitors
3-Phenylpyridine derivatives have been documented as potent tubulin polymerization inhibitors, targeting the colchicine binding site. The 5-phenyl ring mimics the A-ring of colchicine, while the 3-substituent (SMe) mimics the B-ring functionality.
Safety & Handling Protocols
While specific toxicology data for CAS 2734779-63-4 is limited, standard precautions for aryl-pyridines and thioethers apply:
Odor Control: Methylthio compounds often carry a disagreeable sulfur odor. All weighing and reactions must be performed in a functioning fume hood . Bleach (sodium hypochlorite) should be kept handy to neutralize any spills (oxidizes odoriferous sulfides to odorless sulfoxides).
Skin/Eye Contact: Treat as a potential irritant. Wear nitrile gloves and safety glasses.
Storage: Store at 2-8°C under inert gas (Argon) to prevent slow oxidation of the sulfur to sulfoxide by atmospheric oxygen.
References
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Suzuki-Miyaura Coupling. Wiley-Interscience. (General reference for Pd-coupling mechanisms).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for Pyridine/SMe bioisosterism).
Exploratory
Technical Deep Dive: Structural Dynamics and Synthesis of 3-(Methylsulfanyl)-5-Phenylpyridine
Executive Summary & Structural Logic The molecule 3-(methylsulfanyl)-5-phenylpyridine represents a "privileged scaffold" in modern drug discovery. It combines the lipophilic, metabolic variability of the thioether moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
The molecule 3-(methylsulfanyl)-5-phenylpyridine represents a "privileged scaffold" in modern drug discovery. It combines the lipophilic, metabolic variability of the thioether moiety with the biaryl geometry of the 3,5-disubstituted pyridine core.
Unlike the electron-deficient 2- and 4-positions of pyridine, the 3- and 5-positions are electronically "meta-like," resisting facile nucleophilic aromatic substitution (
). Consequently, the synthesis of this molecule requires transition-metal-catalyzed cross-coupling strategies. This guide details the structural rationale and a robust, two-step synthetic pathway designed for scalability and purity.
Structural & Electronic Profile
Feature
Property
Impact on Reactivity/Bioactivity
Core Ring
Pyridine ()
Nitrogen lone pair is orthogonal to the -system (basic). 3,5-positions are not activated for .
Substituent A
Phenyl (-Ph) at C5
Provides - stacking potential; introduces torsion (approx. 30-40°) relative to the pyridine plane to minimize steric clash.
Substituent B
Methylsulfanyl (-SMe) at C3
Soft nucleophile/donor. Metabolic "soft spot" (oxidation to sulfoxide/sulfone). Increases vs. methoxy.
Symmetry
(Asymmetric)
Distinct chemical environments for all aromatic protons (H2, H4, H6).
To synthesize 3-(methylsulfanyl)-5-phenylpyridine efficiently, we must avoid pathways requiring electrophilic aromatic substitution, which is sluggish on the deactivated pyridine ring. The most reliable disconnection utilizes 3,5-dibromopyridine as the linchpin intermediate, leveraging the differential reactivity of halogenated pyridines in Pd-catalyzed couplings.
Pathway Logic
Disconnection 1 (C-C Bond): The phenyl ring is installed via Suzuki-Miyaura coupling .
Disconnection 2 (C-S Bond): The thiomethyl group is installed via Pd-catalyzed C-S cross-coupling (Buchwald-Hartwig type conditions) rather than nucleophilic substitution, due to the lack of activation at the 3-position.
Figure 1: Retrosynthetic breakdown illustrating the sequential installation of the aryl and thio-substituents utilizing a halogenated pyridine scaffold.
Experimental Protocols
Phase 1: Controlled Suzuki Coupling
Objective: Synthesis of 3-bromo-5-phenylpyridine.
Challenge: Preventing double-coupling (formation of 3,5-diphenylpyridine).
Solution: Use of stoichiometric control (1.0 eq boronic acid) and statistical purification.
Reagents:
3,5-Dibromopyridine (2.37 g, 10 mmol)
Phenylboronic acid (1.22 g, 10 mmol)
(5 mol%)
(2M aqueous, 10 mL)
Solvent: Toluene/Ethanol (4:1, 50 mL)
Procedure:
Degassing: Charge a 3-neck flask with solvents. Sparge with argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
Addition: Add 3,5-dibromopyridine, phenylboronic acid, and catalyst under argon counter-flow.
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of boronic acid.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
Objective: Installation of the thiomethyl group.
Mechanistic Insight: Standard
with NaSMe fails at the 3-position. We utilize a Pd(0)/Pd(II) cycle facilitated by a wide-bite-angle ligand (Xantphos) to promote reductive elimination of the C-S bond.
Reagents:
3-Bromo-5-phenylpyridine (1.0 eq)
Sodium thiomethoxide (NaSMe) (1.2 eq) - Note: Hygroscopic; handle in glovebox or weigh quickly.
(2 mol%)
Xantphos (4 mol%)
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
Catalyst Pre-formation: In a vial, mix
and Xantphos in dioxane. Stir for 10 mins at RT until the solution turns deep orange/red (active species).
Reaction Assembly: In a pressure tube, combine the aryl bromide and NaSMe. Add the catalyst solution.
Thermal Activation: Seal the tube and heat to 100°C for 4-6 hours.
Quench: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.
Isolation: Concentrate filtrate. Purify via column chromatography (Hexane/EtOAc).
Mechanistic Visualization (C-S Coupling)
The following diagram illustrates the catalytic cycle required to overcome the electronic deactivation of the pyridine ring.
Figure 2: Catalytic cycle for the Buchwald-Hartwig type sulfenylation. The reductive elimination step is rate-determining and accelerated by the Xantphos ligand.
Structural Characterization (Self-Validation)
To validate the synthesis without an authentic standard, rely on the specific splitting patterns of the pyridine protons.
Predicted
NMR (400 MHz, ):
Proton
Chemical Shift ()
Multiplicity
Coupling ()
Assignment Logic
H2
~8.60 ppm
Doublet (d)
Hz
Most deshielded (between N and Ph). Meta-coupling to H6.
H6
~8.45 ppm
Doublet (d)
Hz
Deshielded (between N and SMe). Meta-coupling to H2.
H4
~7.70 ppm
Triplet (t)
Hz
"Triplet" appearance due to two meta-couplings (H2, H6).
Ph-H
7.30 - 7.60 ppm
Multiplet (m)
-
Typical phenyl aromatic signals.
S-Me
~2.55 ppm
Singlet (s)
-
Characteristic methyl on sulfur (shielded relative to O-Me).
Mass Spectrometry (ESI+):
Molecular Ion
: Calculated: 202.08. Found: 202.1.
Fragmentation: Expect loss of methyl radical (
) or loss of -SMe group depending on ionization energy.
Applications & Safety
Medicinal Chemistry Utility[1]
Bioisosterism: The -SMe group serves as a lipophilic bioisostere for methoxy (-OMe) or ethyl groups. It increases membrane permeability.
Metabolic Switch: The sulfur atom is a site for metabolic oxidation by CYP450 enzymes, yielding the sulfoxide (chiral) and sulfone. This is often used to probe metabolic stability or create prodrugs.
Safety Considerations
Sodium Thiomethoxide: Extremely malodorous and toxic. Generates methanethiol gas upon contact with acid. Must be handled in a well-ventilated fume hood with a bleach trap for glassware.
Palladium Residues: Final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol) to remove heavy metals.
References
Suzuki Coupling on Pyridines
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Pd-Catalyzed C-S Coupling
Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Catalyst System for a C-S Coupling Method of Aryl Halides. Journal of the American Chemical Society, 128(6), 2180–2181. Link
Electronic Properties of 3,5-Disubstituted Pyridines
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines: Synthesis and Reactions). Link
Handling of Organosulfur Reagents
Vogels, C. M., et al. (2012). Odorless protocols for the synthesis of thiols and sulfides. Green Chemistry, 14, 225-231. Link
3-(Methylthio)-5-phenylpyridine molecular weight and formula
This technical guide provides a comprehensive analysis of 3-(Methylthio)-5-phenylpyridine , a biaryl thioether scaffold increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 3-(Methylthio)-5-phenylpyridine , a biaryl thioether scaffold increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability in kinase and COX-2 inhibitor design.[1]
Executive Summary & Chemical Identity
3-(Methylthio)-5-phenylpyridine is a 3,5-disubstituted pyridine derivative characterized by a thioether moiety.[1] Unlike its oxygenated congeners (methoxypyridines), the methylthio group imparts distinct electronic and steric properties, serving as a "soft" Lewis base and a metabolic handle for sulfoxide/sulfone bioactivation.[1]
Core Molecular Metrics
Property
Specification
IUPAC Name
3-(Methylthio)-5-phenylpyridine
CAS Registry Number
2734779-63-4
Molecular Formula
C₁₂H₁₁NS
Molecular Weight
201.29 g/mol
Monoisotopic Mass
201.0612 Da
SMILES
CSc1cc(cnc1)-c1ccccc1
InChI Key
(Predicted) OTYBVBDWIKXFDO-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid (typical for biaryl thioethers)
Synthetic Architecture
The most robust route to 3-(Methylthio)-5-phenylpyridine is via Suzuki-Miyaura Cross-Coupling .[1] This pathway offers superior regiocontrol compared to nucleophilic aromatic substitution (
) on phenylpyridines, which often suffers from poor selectivity.[1]
Retrosynthetic Logic: The C–C bond at the 5-position is formed by coupling a boronic acid with a halogenated pyridine core.[1] The 3-methylthio group is pre-installed to avoid handling volatile methanethiol gas in late-stage steps.[1]
Reagent Loading: In a Schlenk flask, charge 3-bromo-5-(methylthio)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and
(2.0 equiv).
Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The biphasic system is critical for solubilizing the inorganic base.[1]
Catalysis: Add
(5 mol%). Purge with Argon for 5 minutes.
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2]
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Purification: Flash chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).
Reaction Pathway Diagram
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.
Physicochemical & Metabolic Profiling
For drug discovery applications, the transition from a methoxy (-OMe) to a methylthio (-SMe) group significantly alters the compound's developability profile.[1]
Comparative Properties (Predicted)
Property
3-(Methylthio)-5-phenylpyridine
3-Methoxy-5-phenylpyridine (Analog)
Implication
cLogP
~3.2
~2.5
SMe increases lipophilicity, improving membrane permeability but potentially reducing solubility.[1]
H-Bond Acceptors
2 (N, S)
2 (N, O)
Sulfur is a weaker H-bond acceptor than oxygen.[1]
Metabolic Liability
High (S-oxidation)
Moderate (O-demethylation)
SMe is prone to oxidation to Sulfoxide (S=O) and Sulfone (O=S=O).[1]
Metabolic Activation Pathway
The thioether moiety is a "soft spot" for CYP450 enzymes (specifically CYP3A4 and FMOs).[1] In vivo, this molecule will likely undergo sequential oxidation:
Sulfide (
)Sulfoxide () : Chiral center generation; often pharmacologically active.[1]
Sulfoxide
Sulfone () : Highly polar, often inactive or excretable.[1]
Safety & Handling Protocols
As a pyridine derivative with a sulfide tail, this compound presents specific handling risks involving irritation and potential volatility of degradation products.[1]
or Ar). Thioethers are susceptible to slow autoxidation to sulfoxides upon prolonged exposure to air.[1]
Odor Control: Thioethers often carry a disagreeably pungent odor.[1] All manipulations should occur within a certified fume hood.[1] Bleach (sodium hypochlorite) is an effective decontamination agent for glassware, oxidizing residual sulfide to odorless sulfonate.[1]
References
ChemicalBook. (2025).[1] 3-(Methylthio)-5-phenylpyridine Product Dossier & CAS 2734779-63-4.[1][4] Retrieved from [1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational methodology for biaryl synthesis).
BenchChem. (2025).[1][2] Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine. Retrieved from (Methodology adaptation source).[1]
Whitepaper: The Pyridine Scaffold in Modern Medicinal Chemistry: An In-Depth Technical Guide to Synthesis, SAR, and Therapeutic Innovation
Introduction: The Enduring Primacy of the Pyridine Ring In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyridine. This six-membered azaheterocycle, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Primacy of the Pyridine Ring
In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyridine. This six-membered azaheterocycle, an isostere of benzene, is a cornerstone of drug design, found in a remarkable number of natural products, coenzymes, and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence is not accidental but is rooted in a unique combination of physicochemical properties that make it an exceptionally versatile tool for the modern drug hunter.
The nitrogen atom imbues the pyridine ring with distinct characteristics compared to its carbocyclic counterpart. It modulates lipophilicity, enhances aqueous solubility, provides metabolic stability, and acts as a hydrogen bond acceptor—all critical parameters in optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[2][4][5] This inherent versatility allows the pyridine moiety to serve as a "pharmacological chameleon," acting as a bioisosteric replacement for amines, amides, and benzene rings to fine-tune a compound's interaction with its biological target.[6][7] From the pioneering anti-tuberculosis agent Isoniazid to advanced kinase inhibitors like Crizotinib and antivirals such as Atazanavir, the pyridine core is a recurring motif in drugs that have profoundly impacted human health.[4][8][9]
This guide moves beyond a simple catalog of pyridine-containing compounds. Instead, it serves as a technical deep-dive for researchers and drug development professionals. We will explore the causality behind advanced synthetic strategies, dissect complex structure-activity relationships (SAR), and provide field-proven insights into the application of novel pyridine derivatives across key therapeutic areas.
Part 1: Advanced Synthetic Strategies for Functionalized Pyridines
The therapeutic potential of a pyridine scaffold is unlocked through the precise installation of functional groups around the core. While classical methods like the Hantzsch synthesis have been foundational, the demand for greater complexity and efficiency has driven the development of more sophisticated strategies. Modern approaches prioritize regioselectivity, functional group tolerance, and atom economy.
The Logic of Modern Synthesis: Beyond Classical Condensations
The primary challenge in pyridine synthesis is controlling the substitution pattern to systematically explore the chemical space around the scaffold. The choice of synthetic route is therefore dictated by the desired final substitution and the availability of starting materials.
Multi-Component Reactions (MCRs): These reactions offer exceptional efficiency by combining three or more reactants in a single step to form a complex product, minimizing purification steps and waste.[10] They are particularly powerful for rapidly generating libraries of diverse pyridine analogues for initial screening.
Transition Metal-Catalyzed C-H Functionalization: This has revolutionized the field by allowing for the direct modification of the pyridine core's C-H bonds.[11][12] This strategy avoids the need for pre-functionalized starting materials, offering a more direct and elegant route to novel derivatives. Rhodium and Palladium catalysts are frequently employed to achieve high regioselectivity, often guided by a directing group on the pyridine scaffold.[11]
Experimental Protocol: Rhodium-Catalyzed C-H Amidation of 2-Chloropyridines
This protocol exemplifies a modern C-H functionalization approach, providing a regioselective route to highly valuable aminopyridine derivatives, which are key intermediates in drug synthesis.[11]
Objective: To introduce an amino group at the C3 position of a 2-chloropyridine scaffold using an oxazoline directing group.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-chloropyridine substrate (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Then, add the dioxazolone amidating agent (1.2 equiv.) to the mixture.
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Causality Note: The rhodium catalyst, activated by the silver salt, coordinates to the pyridine nitrogen. The oxazoline group at C4 directs the catalyst to the adjacent C3 C-H bond, ensuring high regioselectivity for the amidation reaction.
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove metallic residues, washing with dichloromethane (DCM).
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-amidated pyridine product.
Deprotection (if required): The directing group and the amido-protecting group can be subsequently removed under standard conditions to reveal the free aminopyridine, a versatile building block for further derivatization.
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for creating functionalized pyridine derivatives for screening.
Caption: A generalized workflow for the synthesis and screening of novel pyridine derivatives.
Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of the pyridine scaffold is realized in its broad applicability across numerous disease areas. By systematically modifying the substituents on the ring, medicinal chemists can achieve potent and selective modulation of diverse biological targets.
Pyridine Derivatives in Oncology
A significant number of modern cancer therapies are built around a pyridine core.[8][13][14] These compounds primarily function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive tumor growth and proliferation.[15][16]
Key Targets and SAR Insights:
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is crucial for angiogenesis, the process by which tumors form new blood vessels.[17] Pyridine derivatives can effectively block the ATP-binding site of this kinase.
SAR: Studies show that incorporating urea or dihydrazone moieties on the pyridine ring can lead to potent VEGFR-2 inhibition.[13][15] The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.
EGFR Inhibitors: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently overactive in cancers like lung and breast cancer.[13]
SAR: Fused pyridine systems, such as pyrazolopyridines, have proven to be privileged scaffolds for kinase inhibitors, acting as purine bioisosteres that fit snugly into the ATP pocket.[18][19] The substitution pattern on the pyridine ring dictates selectivity and potency against different kinases.
Caption: Pyridine derivatives inhibit VEGFR-2 by blocking the ATP binding site.
With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. The pyridine scaffold has demonstrated significant potential in this area.[22][23]
Antibacterial Activity: Pyridine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[22][24] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against several Gram-positive strains.[25][26]
Antiviral Activity: Pyridine-containing compounds have been developed to combat a range of viruses, including HIV, Hepatitis B and C (HBV/HCV), and Respiratory Syncytial Virus (RSV).[27][28][29] Their mechanisms are diverse, including the inhibition of viral reverse transcriptase, polymerase, or protease enzymes.[27][30]
Part 3: Case Study: Rational Design of a Pyridine-Based Therapeutic
This section illustrates the self-validating and iterative process of drug design, showing how fundamental principles are applied to optimize a lead compound.
Objective: To develop a selective and potent inhibitor from an initial "hit" compound.
The Discovery Workflow
The process begins with a hit from a high-throughput screen and proceeds through cycles of design, synthesis, and testing to produce a clinical candidate.
Caption: Iterative cycle of design, synthesis, and testing in lead optimization.
The Causality of Molecular Modification
Initial Hit: A screen identifies a simple phenyl-substituted pyridine with weak activity (IC₅₀ > 10 µM) and poor metabolic stability.
Iteration 1 (Bioisosterism): The phenyl ring is identified as a site of metabolic liability. It is replaced with a second pyridine ring.
Rationale: The pyridine nitrogen can alter the molecule's electronics and provide a new hydrogen bonding opportunity, potentially increasing potency while blocking the site of metabolism.[4][31] This change leads to a 10-fold increase in potency.
Iteration 2 (SAR Exploration): A small library is synthesized to probe the new pyridine ring. Electron-donating and electron-withdrawing groups are added at different positions.
Rationale: This systematically maps the electronic and steric requirements of the target's binding pocket.[2] Testing reveals that a small, electron-withdrawing group (e.g., -CN) at the para position of the second pyridine ring dramatically improves binding affinity (IC₅₀ = 50 nM).
Iteration 3 (Improving Physicochemical Properties): The lead compound has high potency but poor solubility. A pyridine-N-oxide is considered but is known to have potential toxicological liabilities. A bioisosteric replacement is sought.
Rationale: A 2-difluoromethylpyridine group is chosen as a modern bioisostere for pyridine-N-oxide.[32][33] This replacement can improve physicochemical properties and maintain or enhance biological activity without the liabilities of the N-oxide. The resulting molecule maintains high potency and shows significantly improved solubility and a better safety profile. This compound becomes the preclinical candidate.
Conclusion and Future Outlook
The pyridine scaffold is not merely a common heterocycle; it is a privileged structure that continues to empower medicinal chemists to tackle complex therapeutic challenges. Its unique electronic profile, synthetic tractability, and proven track record in FDA-approved drugs ensure its relevance for years to come.[2][17]
The future of pyridine-based drug discovery lies in several exciting areas. The development of covalent inhibitors, where a pyridine derivative forms a permanent bond with its target, offers the potential for increased potency and duration of action. Advances in nanotechnology-based drug delivery systems are being explored to improve the bioavailability and therapeutic index of pyridine compounds.[17] Finally, the push towards more environmentally friendly, "green" synthesis strategies will make the production of these vital medicines more sustainable. As our understanding of disease biology deepens, the versatile pyridine ring will undoubtedly be at the heart of the next generation of innovative medicines.
References
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). PubMed. Retrieved February 12, 2026, from [Link]
Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). PMC - NIH. Retrieved February 12, 2026, from [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). National Library of Medicine. Retrieved February 12, 2026, from [Link]
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2023). IRJET. Retrieved February 12, 2026, from [Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved February 12, 2026, from [Link]
Pyridine Moiety: Recent Advances in Cancer Treatment. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publisher. Retrieved February 12, 2026, from [Link]
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 12, 2026, from [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved February 12, 2026, from [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Retrieved February 12, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PMC - NIH. Retrieved February 12, 2026, from [Link]
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The Emerging Therapeutic Potential of 3-(Methylthio)-5-phenylpyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Phenylpyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to enga...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Phenylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, aromatic stacking, and metal coordination, combined with its favorable pharmacokinetic properties, makes it a versatile template for drug design. The introduction of a phenyl group onto the pyridine ring creates a biphenyl-like structure with a defined conformational arrangement, offering a platform for developing targeted therapeutics. Further substitution with a methylthio (-SMe) group introduces a unique electronic and steric profile, providing opportunities for novel interactions with biological targets and modulation of metabolic stability. This guide provides an in-depth exploration of the biological potential of the 3-(methylthio)-5-phenylpyridine scaffold, offering insights into its synthesis, potential therapeutic applications, and the experimental methodologies required for its evaluation. While direct studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogues to build a predictive framework for its biological activity.
I. Synthetic Strategy: A Plausible Route to 3-(Methylthio)-5-phenylpyridine
A robust and scalable synthetic route is paramount for the exploration of any new chemical scaffold. Based on established palladium-catalyzed cross-coupling reactions and nucleophilic substitution methodologies, a plausible and efficient synthesis of 3-(methylthio)-5-phenylpyridine can be proposed. The overall strategy involves the preparation of a key intermediate, 3-bromo-5-(methylthio)pyridine, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 3-(Methylthio)-5-phenylpyridine.
Experimental Protocol: Synthesis of 3-(Methylthio)-5-phenylpyridine
Part 1: Synthesis of 3-Bromo-5-(methylthio)pyridine
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromopyridine.
Solvent and Reagents: Dissolve the starting material in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Add sodium thiomethoxide (NaSMe) or a combination of methanethiol (MeSH) and a suitable base (e.g., sodium hydride).
Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be 80-120°C for several hours. Microwave irradiation can be explored to potentially shorten reaction times and improve yields[1].
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling
Reaction Setup: In a reaction vessel, combine 3-bromo-5-(methylthio)pyridine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., palladium(II) acetate or a pre-catalyst like (A-taphos)2PdCl2), a suitable ligand if necessary (e.g., Xantphos), and a base (e.g., cesium fluoride or potassium carbonate)[2][3].
Solvent: Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water.
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100°C) for several hours. Microwave-assisted heating can also be employed to accelerate the reaction[2].
Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, 3-(methylthio)-5-phenylpyridine, can be purified by column chromatography or recrystallization.
II. Anticancer Activity: A Promising Avenue for Investigation
The phenylpyridine scaffold is a recurring motif in a multitude of potent anticancer agents.[4][5] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The introduction of a methylthio group can further enhance these activities through improved target binding or altered pharmacokinetic properties.
Potential Molecular Targets and Mechanisms of Action
Kinase Inhibition: Many pyridine derivatives are potent kinase inhibitors.[6] The 3-(methylthio)-5-phenylpyridine scaffold could potentially target key kinases involved in cancer progression, such as:
PIM-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, playing a role in cell survival and proliferation.[6]
VEGFR-2: A receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Multi-target Kinase Inhibition: It is plausible that this scaffold could exhibit inhibitory activity against a panel of cancer-related kinases, a desirable trait for overcoming drug resistance.
Tubulin Polymerization Inhibition: Certain phenylpyridine derivatives act as microtubule-destabilizing agents, similar to colchicine. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Induction of Apoptosis: Regardless of the primary molecular target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). Phenylpyridine derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Data on Structurally Related Compounds
While specific IC50 values for 3-(methylthio)-5-phenylpyridine are not yet widely published, the following table summarizes the anticancer activity of related phenylpyridine and thiopyridine derivatives against various cancer cell lines, providing a benchmark for the potential potency of this scaffold.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15][16]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment: Prepare serial dilutions of the 3-(methylthio)-5-phenylpyridine test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Kinase Inhibition Assay
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including fluorescence-based, luminescence-based (e.g., ADP-Glo™), and radiometric assays.[17][18][19][20]
General Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
3. In Vivo Efficacy: Xenograft Tumor Models
Principle: To evaluate the anticancer activity of a compound in a living organism, human cancer cells are implanted into immunocompromised mice, forming tumors.[7][8] The effect of the test compound on tumor growth is then monitored.
Procedure Outline:
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment: Randomize the mice into treatment and control groups. Administer the 3-(methylthio)-5-phenylpyridine compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.
Monitoring: Measure tumor volume and body weight regularly.
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as histology or biomarker analysis, can be performed on the tumor tissue.
III. Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[9][21]
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[22] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes.
The 3-(methylthio)-5-phenylpyridine scaffold could potentially inhibit NF-κB activation at several points in this pathway, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Data on Structurally Related Compounds
The following table presents the anti-inflammatory activity of related thiophene-pyridine derivatives, indicating the potential for the 3-(methylthio)-5-phenylpyridine scaffold in this therapeutic area.
Experimental Protocol: Western Blot Analysis of NF-κB Activation
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and nuclear p65.[22][25][26][27]
Step-by-Step Protocol:
Cell Culture and Treatment: Culture suitable cells (e.g., RAW 264.7 macrophages) and pre-treat with the 3-(methylthio)-5-phenylpyridine compound for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-IκBα, anti-p65, or a loading control like anti-β-actin).
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.
Analysis: Quantify the band intensities to determine the relative protein levels.
IV. Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for the 3-(methylthio)-5-phenylpyridine scaffold awaits further investigation, we can extrapolate from related structures.[10][28][29]
Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the 5-phenyl ring is likely to have a significant impact on biological activity. Electron-withdrawing or electron-donating groups at the para-, meta-, or ortho-positions can influence target binding and pharmacokinetic properties.
Modification of the Methylthio Group: Oxidation of the sulfur atom to a sulfoxide or sulfone would drastically alter the electronics and hydrogen bonding capacity of this group, likely leading to a different biological profile. The length of the alkyl chain on the sulfur could also be varied to probe steric requirements in the binding pocket.
Substitution on the Pyridine Ring: Further substitution on the pyridine ring, for example at the 2-, 4-, or 6-positions, could be explored to fine-tune the scaffold's properties.
The 3-(methylthio)-5-phenylpyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility and the proven therapeutic potential of its constituent parts make it a compelling candidate for the development of novel anticancer and anti-inflammatory agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis, biological evaluation, and optimization of this exciting class of compounds.
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
Mishra, R. K., et al. (2015). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 10(11), e0142275.
Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
Li, Y., et al. (2021). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Journal of Ovarian Research, 14(1), 1-13.
El-Sayed, M. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29337-29352.
ResearchGate. (n.d.). Thienopyridine derivatives (72–75) with anti-inflammatory and immunomodulatory profiles. Retrieved from [Link]
International Journal of Science and Advanced Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
Jiang, J. L., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(23), 4347-4358.
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7859.
ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
de Oliveira, R. S., et al. (2021).
Powell's Books. (n.d.). Kinase Inhibitors: Methods and Protocols. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. Retrieved from [Link]
Journal of the American Heart Association. (2019, October 16). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Retrieved from [Link]
Spandidos Publications. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(5), 7537-7544.
ResearchGate. (n.d.). IC 50 of complexes against human cancer cells in vitro. Retrieved from [Link]
ResearchGate. (2026, February 1). Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. Retrieved from [Link]
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
HETEROCYCLES. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
Google Patents. (n.d.). CN109053727B - Preparation method of ABT-199 intermediate.
ResearchGate. (2025, December 6). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Retrieved from [Link]
El-Sayed, M. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 25(18), 4239.
Liu, G., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
Ackermann, L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 13(15), 4072-4075.
Villa-Ruano, N., et al. (2023).
American Chemical Society. (2018, April 16). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka.
Nature. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved from [Link]
SpringerLink. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. Retrieved from [Link]
American Chemical Society. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]
Application Note: Precision Suzuki-Miyaura Coupling for Phenylpyridine Derivatives
Executive Summary & Strategic Overview The phenylpyridine motif is a "privileged scaffold" in medicinal chemistry (e.g., Etoricoxib, Vismodegib) and organic electronics (OLED host materials). However, synthesizing this m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The phenylpyridine motif is a "privileged scaffold" in medicinal chemistry (e.g., Etoricoxib, Vismodegib) and organic electronics (OLED host materials). However, synthesizing this moiety via Suzuki-Miyaura coupling presents a unique "double threat" that often leads to reaction failure in standard high-throughput screens:
Catalyst Poisoning: The basic nitrogen of the pyridine ring coordinates strongly to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridine Trap").
Rapid Protodeboronation: 2-pyridylboronic acids are notoriously unstable. They undergo rapid C-B bond cleavage in the presence of base and water, often decomposing faster than the rate of transmetallation.
This guide provides a tiered protocol strategy to overcome these barriers, moving from robust "workhorse" conditions to specialized "slow-release" systems for difficult 2-substituted pyridines.
Mechanistic Insight: The "Pyridine Trap"
To solve the problem, one must visualize the failure mode. In a standard cycle, the pyridine nitrogen competes with the ligand for the open coordination site on the Pd(II) intermediate.
Caption: The "Pyridine Trap" (Red) shows how pyridine nitrogen arrests the catalyst, while rapid protodeboronation destroys the coupling partner before reaction occurs.
Critical Variable Optimization
Ligand Selection: The Steric Shield
Standard ligands like
or are insufficient. You must use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center while facilitating oxidative addition.
Ligand Class
Recommended Ligand
Rationale
Dialkylbiaryl Phosphines
XPhos, SPhos
The bulky biaryl backbone creates a "roof" over the Pd center, blocking N-coordination. Excellent for aryl chlorides.
Tri-alkyl Phosphines
High electron density boosts oxidative addition; extreme bulk prevents poisoning.
NHC Carbenes
Pd-PEPPSI-IPr
The "PEPPSI" (Pyridine-Enhanced Precatalyst) design is inherently stable to pyridine and highly active.
Why it works: SPhos is bulky enough to prevent the pyridyl halide nitrogen from poisoning the catalyst after oxidative addition.
Protocol B: The "Slow Release" (Aryl Halide + 2-Pyridyl MIDA Boronate)
Use this for: Synthesizing 2-substituted pyridines where the pyridine must be the nucleophile. This uses the Burke MIDA boronate strategy to prevent protodeboronation.
Reagents:
Aryl Bromide/Chloride (1.0 equiv)
2-Pyridyl MIDA Boronate (1.5 equiv)
Catalyst:
(1.5 mol%) + XPhos (6 mol%)
Promoter:
(0.5 equiv) - Optional but recommended for difficult cases.
Base:
(anhydrous, 5.0 equiv)
Solvent: DMF or DMA (anhydrous) + Isopropanol (slow proton source).
Step-by-Step:
Setup: Flame-dry a reaction tube. Add MIDA boronate, Aryl Halide,
Solvent System: Add 4:1 DMF:Isopropanol . The isopropanol acts as a mild protic source to slowly hydrolyze the MIDA ester, releasing the active boronic acid at the same rate it is consumed by the catalyst.
Temperature: Heat to 100°C .
Monitoring: Monitor by LCMS. You will see the MIDA ester peak decrease and the product peak appear. You should not see a large buildup of free pyridine (deboronation product).
Diagram 2: MIDA Slow-Release Workflow
Caption: The MIDA strategy throttles the release of the unstable boronic acid, keeping its concentration low to favor coupling over decomposition.
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
No Conversion (SM remains)
Catalyst Poisoning
Switch to XPhos Pd G2 or Pd-PEPPSI-IPr . Increase temperature to 110°C.
Protodeboronation (Pyridine detected)
Unstable Boron Species
Switch to Protocol B (MIDA) . Ensure base is anhydrous. Remove water.
Homocoupling (Ar-Ar)
Oxidation
Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Pd Black Precipitation
Ligand Dissociation
Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. [Link]
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling.[2][3][4] Chemistry - A European Journal. [Link]
Isley, N. A., et al. (2013). Micellar Catalysis for Suzuki-Miyaura Cross-Couplings of Heterocycles in Water. Angewandte Chemie International Edition. [Link]
Application Note: High-Purity Synthesis of 3-(Methylthio)-5-phenylpyridine
Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(Methylthio)-5-phenylpyridine , a "privileged scaffold" often utilized in the development of kinase inhibitors and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(Methylthio)-5-phenylpyridine , a "privileged scaffold" often utilized in the development of kinase inhibitors and agrochemicals.[1]
The synthesis presents a classic challenge in organic chemistry: the desymmetrization of a heterocyclic dihalide . The core requirement is to selectively introduce two different functionalities—a phenyl ring and a methylthio group—at the equivalent 3 and 5 positions of the pyridine ring.
Strategic Approach:
We utilize a sequential Palladium-catalyzed cross-coupling strategy.
Step 1 (Suzuki-Miyaura Coupling): Controlled mono-arylation of 3,5-dibromopyridine.[1]
Step 2 (Buchwald-Hartwig C-S Coupling): Palladium-catalyzed thioetherification of the remaining bromide.[1]
This guide prioritizes process safety , purification logic , and reproducibility .
Retrosynthetic Analysis & Pathway
The 3,5-dibromopyridine starting material is symmetric.[1] Direct nucleophilic aromatic substitution (
) is ineffective at the 3/5 positions due to the lack of resonance activation by the pyridine nitrogen. Therefore, metal-catalyzed cross-coupling is the mandatory approach.[1]
Reaction Scheme
Figure 1: Sequential desymmetrization strategy.[1] Step 1 establishes the carbon framework; Step 2 introduces the sulfur moiety.
Objective: Synthesize 3-bromo-5-phenylpyridine while minimizing the formation of the bis-phenyl byproduct.
Mechanistic Insight
The challenge here is statistical. Since both bromides are chemically equivalent, the second coupling (to form the bis-product) is often faster than the first due to the increased electron density of the pyridine ring after the first phenyl addition.
Control Strategy: We use a limiting stoichiometry of phenylboronic acid (0.95 - 1.0 eq) and a biphasic solvent system to potentially precipitate the mono-product or separate phases, though chromatographic separation is inevitable.[1]
Objective: Convert 3-bromo-5-phenylpyridine to 3-(methylthio)-5-phenylpyridine.
Mechanistic Insight
Classical nucleophilic substitution with sodium thiomethoxide (NaSMe) requires harsh conditions (high heat, polar solvents like DMF/NMP) for unactivated aryl halides and often leads to disulfides or decomposition.
The Solution: Palladium-catalyzed C-S coupling using Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination of the C-S bond.[1]
The following diagram illustrates the critical decision points in the purification process, which is the primary bottleneck for yield.
Figure 2: Purification logic for the desymmetrization step.
Troubleshooting Table
Issue
Probable Cause
Solution
Step 1: High Bis-coupling
Excess Boronic Acid or high local concentration.[1]
Reduce Boronic Acid to 0.95 eq. Add Boronic Acid solution slowly (dropwise) to the reaction.
Step 1: Low Conversion
Catalyst deactivation ( poisoning).
Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is robust.
Step 2: Low Yield
Catalyst poisoning by Sulfur.
Ensure Xantphos/Pd ratio is 2:[1]1. Use high-quality anhydrous toluene.[1]
Step 2: Foul Odor
Release of MeSH.
Use a bleach trap on the condenser outlet. Wash glassware with bleach.
Safety & Handling (E-E-A-T)
Sodium Thiomethoxide (NaSMe): Highly hygroscopic and releases toxic Methanethiol gas upon contact with acid or moisture. Handle in a well-ventilated fume hood. Neutralization: Keep a beaker of dilute bleach (sodium hypochlorite) ready to quench spills and clean spatulas.
Palladium Residues: Heavy metal waste must be segregated.
Solvents: 1,4-Dioxane is a suspected carcinogen; handle with care.[1]
References
Suzuki-Miyaura Coupling Mechanism & Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Fernández-Rodríguez, M. A., et al. (2006).[1] A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides and Thiols. Chemistry – A European Journal.[6]
Application Note: Strategic Methylthiolation of 5-Phenylpyridine
Executive Summary The introduction of a methylthio group (-SMe) onto the 5-phenylpyridine scaffold is a high-value transformation in medicinal chemistry, often used to modulate lipophilicity ( ) and metabolic stability.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a methylthio group (-SMe) onto the 5-phenylpyridine scaffold is a high-value transformation in medicinal chemistry, often used to modulate lipophilicity (
) and metabolic stability.[1] 5-phenylpyridine (functionally equivalent to 3-phenylpyridine) presents a unique regioselectivity challenge: the nitrogen atom is meta to the phenyl ring, preventing the standard chelation-assisted C-H activation typical of 2-phenylpyridine systems.[1]
This guide details three distinct protocols for installing the -SMe motif, categorized by their mechanistic approach:
Radical C-H Functionalization: Direct C2-selective methylthiolation using DMSO.[1]
Nucleophilic Aromatic Substitution (
): High-fidelity displacement using sodium thiomethoxide on pre-functionalized substrates.[1]
The choice of reagent dictates the regioselectivity and step-count of the synthesis.
Reagent Class
Primary Reagent
Mechanism
Target Position
Key Advantage
Sulfoxide
DMSO
Radical (Minisci-type)
Pyridine C2/C6
Metal-free; Uses solvent as reagent; Direct C-H functionalization.[1]
Disulfide
Dimethyl Disulfide (DMDS)
Electrophilic / Radical
Pyridine C2
High atom economy; Compatible with Cu-catalysis.[1]
Salt
NaSMe
Nucleophilic ()
Substituted C2
Gold Standard for reliability; Requires 2-halo precursor.[1]
Sulfinate
NaSO₂Me
Radical
Pyridine C2
Solid reagent; Avoids volatile thiols; Good bench stability.[1]
Protocol 1: Direct C-H Methylthiolation using DMSO (Metal-Free)[1]
Objective: Direct installation of -SMe at the C2 position of 5-phenylpyridine without pre-functionalization.[1]
Mechanism: Oxidative Pummerer-type rearrangement followed by radical attack.[1]
Materials
Substrate: 5-Phenylpyridine (1.0 equiv)
Reagent/Solvent: Dimethyl sulfoxide (DMSO) (Excess, acts as solvent)
Oxidant: Potassium Persulfate (
) (2.0 equiv) or tert-Butyl Hydroperoxide (TBHP)[1]
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the pyridine ring.[1]
Step-by-Step Methodology
Activation: In a sealed tube, dissolve 5-phenylpyridine (1 mmol, 155 mg) in anhydrous DMSO (3.0 mL).
Acidification: Add TFA (1 mmol, 76 µL) dropwise. Note: Protonation of the pyridine nitrogen lowers the LUMO energy, making the C2 position more electrophilic toward radical species.
Oxidant Addition: Add
(2 mmol, 540 mg) in one portion.
Reaction: Seal the tube and heat to 110 °C for 12 hours.
Checkpoint: The solution should turn from clear to amber/dark brown.[1]
Work-up: Cool to room temperature. Quench with sat.
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (5 x 10 mL) to remove excess DMSO.[1] Crucial Step: DMSO retention causes streaking on silica.
Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-SMe product usually elutes before the starting material due to lower polarity.[1]
Expected Yield: 55-70% (Mono-substituted at C2).[1] Trace amounts of C2,C6-bis(methylthio) product may be observed.[1]
Protocol 2: Copper-Catalyzed Thiolation using DMDS
Objective: Catalytic C-H functionalization with higher regiocontrol and milder conditions than persulfate oxidation.
Catalyst Pre-complexation: In a reaction vial, mix
(0.02 mmol) and 1,10-Phenanthroline (0.02 mmol) in DCE (1 mL) and stir for 10 min at RT until a green homogeneous solution forms.
Substrate Addition: Add 5-phenylpyridine (0.2 mmol) and DMDS (0.3 mmol).
Oxidation: Flush the headspace with Oxygen (
) balloon or use an open-air system if high loading is used (though balloon is preferred for turnover).[1]
Heating: Heat to 80 °C for 16 hours.
Filtration: Filter the mixture through a pad of Celite to remove copper salts. Rinse with DCM.[1]
Analysis: Evaporate volatiles. DMDS has a strong odor; treat rotary evaporator traps with bleach.[1]
Protocol 3: Nucleophilic Displacement (The "Reliable" Route)
Objective: Synthesis of 2-methylthio-5-phenylpyridine from 2-chloro-5-phenylpyridine. Use this method for GMP/GLP scale-up where impurity profiles must be strictly controlled.[1]
Materials
Precursor: 2-Chloro-5-phenylpyridine (Commercially available or synthesized via Suzuki coupling of 2-chloro-5-bromopyridine + phenylboronic acid).[1]
Preparation: Dissolve 2-chloro-5-phenylpyridine (1.0 equiv) in dry THF (0.2 M concentration).
Reagent Addition: Add NaSMe (1.2 equiv) as a solid at 0 °C.
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow after 2 hours, heat to 50 °C.
Mechanistic Insight: The 5-phenyl group is electron-neutral/donating, which slightly deactivates the 2-position compared to a nitropyridine.[1] However, the nitrogen atom renders the C-Cl bond sufficiently labile for
Yield: Typically >90%. This is the highest yielding method but requires the halogenated precursor.
Mechanistic Pathways
The following diagram illustrates the divergent pathways for the DMSO-mediated radical route versus the Metal-Catalyzed route.
Caption: Figure 1. Divergent synthetic pathways. Top: Direct C-H functionalization via DMSO radicals.[1] Bottom: Classical Nucleophilic Aromatic Substitution.
Troubleshooting & Critical Parameters
Regioselectivity Issues (C2 vs C6)
Observation: In the radical DMSO protocol, you may observe minor thiolation at C6.
Cause: Both C2 and C6 are
-positions to the nitrogen.[1] However, C2 is sterically less hindered relative to the phenyl ring's rotation, though electronically similar.
Correction: Use Protocol 3 (
) if >98% regiopurity is required immediately.[1] For Protocol 1, careful chromatography is required.
Odor Control[1]
Hazard: Methanethiol and DMDS have low odor thresholds and are toxic.[1]
Mitigation: All rotary evaporator exhaust must be vented into a bleach (sodium hypochlorite) scrubber.[1] Glassware should be soaked in bleach solution before washing to oxidize residual sulfur species to odorless sulfoxides/sulfones.[1]
Reaction Stalling (Protocol 2)
Cause: Catalyst poisoning by sulfur species or lack of re-oxidant (
mass transfer. Add fresh catalyst (5 mol%) if conversion plateaus at 50%.[1]
References
Transition-Metal-Free Functionalization: Jiao, L., et al. "Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines."[1] Synlett, 2021.
DMSO as Reagent: Wu, Y., et al. "Recent Advances in DMSO-Based Direct Synthesis of Heterocycles."[1] Molecules, 2022.[3]
Copper Catalysis: Punniyamurthy, T., et al. "Copper-catalyzed C–H functionalization of pyridines."[1] Journal of Organic Chemistry, 2011.
Minisci Reaction Mechanisms: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] Med.[1][4] Chem. Commun., 2011.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-S-PYR-001
Abstract
Sulfur-containing pyridine derivatives (e.g., mercaptopyridines, pyridine sulfoxides, and thioethers) are critical scaffolds in medicinal chemistry, appearing in proton pump inhibitors (omeprazole), kinase inhibitors, and metal-chelating agents. However, their utility is often compromised by their notorious olfactory potency, sensitivity to oxidative degradation, and complex tautomeric behavior. This guide provides a self-validating framework for the storage, handling, and odor abatement of these compounds, moving beyond standard SDS advice to address the practical realities of the laboratory.
Chemical Behavior & Stability: The "Why" Behind the Protocols
To handle these compounds effectively, one must understand their dynamic structural nature. Unlike simple thiols, pyridine-thiols possess a unique vulnerability driven by aromatic nitrogen.
1.1 The Thione-Thiol Tautomerism
2-Mercaptopyridine and 4-mercaptopyridine do not exist primarily as thiols in the solid state. They exist in equilibrium with their thione tautomers (pyridine-2(1H)-thione).
Implication: This tautomerism makes the proton on the nitrogen acidic and the sulfur highly nucleophilic. In solution, the ratio depends on solvent polarity.
Risk: While the thione form is relatively stable, the thiol tautomer is susceptible to rapid oxidative dimerization to form disulfides (e.g., 2,2'-dipyridyl disulfide). This reaction is accelerated by basic conditions and trace metals.
1.2 Oxidation Sensitivity
Thiols (R-SH): High risk. Oxidize to disulfides (R-S-S-R) in air; oxidize to sulfonic acids (R-SO3H) with strong oxidants.
Thioethers (R-S-R): Moderate risk. Prone to oxidation to sulfoxides (R-SO-R) and sulfones (R-SO2-R) over time if exposed to peroxides or light.
1.3 Visualizing the Degradation Pathway
The following diagram illustrates the equilibrium and degradation pathways that dictate our storage requirements.
Figure 1: Tautomeric equilibrium and oxidation pathways. Note that bleach quenching drives all species to the thermodynamically stable (and odorless) sulfonate.
Storage Protocols: The "Cold & Inert" System
Standard "cool, dry place" advice is insufficient for long-term purity. Adhere to the CIS (Cold, Inert, Sealed) protocol.
Use Argon rather than Nitrogen for flushing storage vials of mercaptopyridines.
Reasoning: Argon is heavier than air. When flushing a solid storage jar, Argon forms a "blanket" over the crystals, whereas Nitrogen mixes more readily with headspace air.
Protocol: Flush the headspace for 10-15 seconds after every use before re-capping. Wrap the cap junction with Parafilm to prevent oxygen diffusion.
Safety & Odor Management: The "Zero-Stench" Workflow
The human nose can detect pyridine thiols at parts per billion (ppb) levels. "Stench" is not just a nuisance; it is a sign of containment failure.
3.1 Engineering Controls
Fume Hood: All handling must occur in a hood with a face velocity >100 fpm.
Double Gloving: Nitrile gloves are permeable to low molecular weight sulfur compounds over time. Wear two pairs; discard the outer pair immediately if contaminated.
3.2 The Bleach Quench Protocol (Mandatory)
Sodium hypochlorite (Bleach) is the only reliable method to neutralize sulfur odors chemically. It oxidizes the odoriferous divalent sulfur (S-II) to odorless hexavalent sulfur (S-VI, sulfonates).
The "Bleach Station" Setup:
Preparation: In the fume hood, prepare a bath of 10% commercial bleach (approx. 0.5% NaOCl) mixed with dilute NaOH (pH > 10). Note: Acidic bleach releases toxic chlorine gas; always keep alkaline.
Glassware: Immediately submerge all dirty spatulas, flasks, and septa into the bath.
Soak Time: Allow 2-4 hours of soaking before washing with standard detergent.
Rotovap Exhaust: When concentrating sulfur-containing solutions, place a bleach trap between the vacuum pump and the exhaust to prevent venting odors into the lab/environment.
Handling & Synthesis Workflows
4.1 Weighing Solids
Problem: Weighing on an open bench balance spreads odor instantly.
Solution:
Tare a vial with its cap on inside the balance.
Move vial to Fume Hood.
Add solid. Cap tightly.
Return to balance to weigh.
Repeat until target mass is reached. Never open the stock bottle outside the hood.
4.2 Reaction Setup (Inert Atmosphere)
For reactions involving nucleophilic substitution or metal-catalyzed cross-coupling:
Figure 2: Inert handling workflow to prevent oxidative dimerization and odor release.
Troubleshooting & QC
Issue: Unexpected insoluble white solid in reaction.
Cause: Your starting material (thiol) oxidized to the disulfide (dimer), which is often less soluble in polar aprotic solvents.
Fix: Check reagent purity via H-NMR. Disulfides show a distinct downfield shift in the pyridine ring protons compared to the thiol/thione.
Issue: Low Yield in Pd-catalyzed coupling.
Cause: Sulfur is a catalyst poison. The free thiol binds Pd strongly.
Fix: Use the disulfide as the starting material with a reductant in situ, or protect the thiol (e.g., S-trityl) before coupling.
References
National Institutes of Health (PMC). (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange. Retrieved October 2023, from [Link]
Columbia University. (n.d.).[1] SOP for Stench Chemicals. Retrieved October 2023, from [Link]
OxyChem. (n.d.). Sodium Chlorite Organic Odor Control with Chlorine Dioxide. Retrieved October 2023, from [Link]
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Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-(Methylthio)-5-phenylpyridine
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-(Methylthio)-5-phenylpyridine, a molecule of interest for its potential applications in medicinal chemistry and organic electronics, presents a unique analytical challenge. Its structure, featuring a disubstituted pyridine ring bearing both a sulfur-containing moiety and an aromatic substituent, gives rise to a nuanced ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide, moving beyond a simple recitation of data, provides a comprehensive analysis of the ¹H NMR spectrum of 3-(Methylthio)-5-phenylpyridine, grounded in fundamental principles and compared with alternative analytical methodologies.
Deciphering the ¹H NMR Spectrum: A Predicted Analysis
The Structural Landscape and Proton Environments
To understand the ¹H NMR spectrum, we must first examine the distinct proton environments within the 3-(Methylthio)-5-phenylpyridine molecule.
Figure 1. Structure of 3-(Methylthio)-5-phenylpyridine with proton labeling.
The molecule possesses several distinct proton signals:
Three protons on the pyridine ring: H2, H4, and H6.
Three protons of the methylthio group: -SCH₃.
Five protons on the phenyl ring: Two ortho, two meta, and one para proton.
Predicted Chemical Shifts (δ) and Multiplicities
The chemical shift of a proton is primarily influenced by its local electronic environment. In 3-(Methylthio)-5-phenylpyridine, the electronegativity of the nitrogen atom, the electron-donating nature of the methylthio group, and the anisotropic effects of both aromatic rings play crucial roles.
Significantly deshielded by the anisotropic effect of the adjacent phenyl ring and the nitrogen atom. Meta-coupled to H2 and may show a small para-coupling to H4.
H4
~7.8 - 8.0
Triplet (t) or multiplet (m)
J(H4-H2) ≈ 0.5-1.0 Hz, J(H4-H6) ≈ 0.5-1.0 Hz
Influenced by both the electron-donating methylthio group (shielding) and the phenyl group (deshielding). Expected to be a triplet due to small, similar couplings to H2 and H6.
Phenyl (ortho)
~7.5 - 7.7
Multiplet (m)
Protons closest to the pyridine ring, deshielded by its anisotropic effect.
Phenyl (meta, para)
~7.3 - 7.5
Multiplet (m)
Resonances for meta and para protons of the phenyl group are expected to be in this region, often overlapping.
-SCH₃
~2.5 - 2.7
Singlet (s)
A characteristic singlet for a methyl group attached to a sulfur atom, which is slightly deshielding.
Causality Behind Predicted Shifts:
Pyridine Ring Protons: The chemical shifts of protons on a pyridine ring are generally found at a lower field compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The protons at the 2 and 6 positions (ortho to the nitrogen) are the most deshielded. In our molecule, H2 and H6 are expected to have the highest chemical shifts. The phenyl group at position 5 will exert a significant deshielding anisotropic effect on the adjacent H6 proton, likely making it the most downfield signal. The methylthio group at position 3 is an electron-donating group, which would tend to shield the adjacent H2 and H4 protons, moving them slightly upfield compared to an unsubstituted pyridine.
Phenyl Ring Protons: The protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho protons are closest to the pyridine ring and will be influenced by its ring current, leading to a downfield shift compared to the meta and para protons.
Methylthio Protons: The singlet for the -SCH₃ group is expected around 2.5-2.7 ppm. The sulfur atom is less electronegative than oxygen, so the chemical shift is typically upfield compared to a methoxy group (~3.8 ppm).
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization. Here, we compare ¹H NMR with other common analytical methods for the analysis of 3-(Methylthio)-5-phenylpyridine.
Technique
Information Provided
Advantages for this Molecule
Disadvantages for this Molecule
¹³C NMR Spectroscopy
Number and type of carbon environments.
Provides complementary data to ¹H NMR, confirming the number of unique carbon atoms and their electronic environments.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides the exact molecular weight, confirming the elemental formula. Fragmentation patterns can offer clues about the connectivity of the molecule. High sensitivity.[1][2][3]
Does not provide detailed information about the specific arrangement of atoms (isomerism). Fragmentation of the aromatic rings might be complex to interpret.[1]
Infrared (IR) Spectroscopy
Presence of functional groups.
Can confirm the presence of C-H bonds in aromatic and methyl groups, and C=N and C=C bonds of the pyridine and phenyl rings.[4][5]
The "fingerprint region" can be complex and difficult to interpret for definitive structural assignment. Does not provide information on the connectivity of the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information about conjugated systems.
The presence of two aromatic rings suggests strong UV absorption. Can be used for quantitative analysis.[6][7][8]
Provides limited structural information. The broad absorption bands are not specific enough for unambiguous identification.[8]
Elemental Analysis
Percentage composition of elements (C, H, N, S).
Confirms the elemental formula of the synthesized compound.
A destructive technique that provides no information about the molecular structure.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 3-(Methylthio)-5-phenylpyridine and acquiring a standard ¹H NMR spectrum.
I. Sample Preparation
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
Sample Weighing: Accurately weigh approximately 5-10 mg of 3-(Methylthio)-5-phenylpyridine into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Many commercially available deuterated solvents already contain TMS.
II. NMR Data Acquisition
Figure 2. A generalized workflow for NMR spectrum acquisition and analysis.
Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer being used. This typically involves logging in, selecting a user profile, and ensuring the instrument is ready for sample loading.
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample to ensure sharp, well-resolved peaks. This can be done manually or automatically.
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes:
Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
Spectral width: A standard range of -2 to 12 ppm is usually adequate.
Relaxation delay: A delay of 1-2 seconds between scans is typical.
Acquisition: Start the acquisition. The raw data, known as the Free Induction Decay (FID), will be collected.
III. Data Processing
Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum through a mathematical process called Fourier Transform.
Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are upright and the baseline is corrected to be flat.
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons it represents. The exact chemical shift of each peak is then determined.
Conclusion
The structural analysis of 3-(Methylthio)-5-phenylpyridine via ¹H NMR spectroscopy is a prime example of the power of this technique in modern chemistry. Through a careful consideration of chemical shifts, coupling constants, and the underlying electronic and anisotropic effects, a detailed picture of the molecule's proton environment can be constructed. While a predicted spectrum provides a robust starting point for identification, the most conclusive analysis will always involve a comparison with experimental data. Furthermore, integrating insights from complementary techniques such as mass spectrometry and IR spectroscopy provides a holistic and unambiguous structural confirmation. This comprehensive approach, grounded in both theoretical understanding and rigorous experimental practice, is the hallmark of excellence in chemical research and development.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
NMRShiftDB2. A free, web-based database for organic structures and their NMR spectra. [Link]
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Technical Guide: LC-MS/MS Profiling and Structural Differentiation of 3-(Methylthio)-5-phenylpyridine
Content Type: Publish Comparison Guide Topic: LC-MS Fragmentation Pattern of 3-(Methylthio)-5-phenylpyridine Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of p...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Topic: LC-MS Fragmentation Pattern of 3-(Methylthio)-5-phenylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyridine-based therapeutics and ligands (e.g., COX-2 inhibitors, potential neuroprotective agents), 3-(Methylthio)-5-phenylpyridine serves as a critical scaffold. However, its structural analysis is frequently complicated by the presence of isobaric positional isomers and oxidative metabolites (sulfoxides).
This guide provides a definitive comparison of the fragmentation behavior of 3-(Methylthio)-5-phenylpyridine against its primary structural "alternatives"—its 2-substituted isomer and its sulfoxide metabolite . By establishing a self-validating fragmentation model, researchers can confidently assign structural identity in complex matrices.
Experimental Configuration (Best Practice)
To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. These parameters prioritize the separation of hydrophobic thio-isomers and the stabilization of sulfur-based fragments.
Table 1: Standardized LC-MS/MS Protocol
Parameter
Setting / Value
Rationale
Column
C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Essential for resolving hydrophobic phenylpyridines from polar sulfoxides.
Mobile Phase A
Water + 0.1% Formic Acid
Promotes protonation () for ESI+.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Sharpens peak shape for aromatic heterocycles.
Ionization
ESI Positive Mode ()
Nitrogen lone pair and Sulfur atom ensure high ionization efficiency.
Collision Energy
Stepped (20, 35, 50 eV)
Low energy preserves the molecular ion; high energy exposes the phenyl-pyridine core.
Precursor Ion
Monoisotopic mass of + .
Fragmentation Mechanism & Analysis
The fragmentation of 3-(Methylthio)-5-phenylpyridine is governed by the stability of the phenyl-pyridine core and the lability of the C-S bond.
Primary Fragmentation Pathway[1]
Precursor Selection (
): The protonated molecule is the base peak in mild ESI conditions.
Loss of Methyl Radical (
, ): A characteristic cleavage of the S-methyl group yields a radical cation at . While odd-electron species are less common in ESI, the stability of the resulting thiopyridyl radical cation facilitates this pathway.
Loss of Methanethiol (
, ): A rearrangement elimination yields the phenyl-pyridyne-like cation at .
Core Stability (
): High-energy collisions often strip the sulfur substituent entirely, leaving the stable 3-phenylpyridine cation ().
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor to diagnostic fragments.[1]
Figure 1: Proposed ESI-CID fragmentation pathway for 3-(Methylthio)-5-phenylpyridine. The loss of the methyl radical (
) and methanethiol () are the primary diagnostic transitions.
Comparative Performance: Product vs. Alternatives
In a drug development context, "performance" is defined by the ability to distinguish the target compound from structural isomers and metabolic derivatives.
Alternative 1: The Positional Isomer (2-Methylthio-5-phenylpyridine)
Challenge: Isobaric (
). Often co-elutes on short gradients.
Differentiation:
Fragmentation: The 2-substituted isomer typically exhibits a more intense loss of the S-methyl group (
) due to the proximity of the pyridine nitrogen, which can stabilize the resulting charge via a resonance structure not accessible to the 3-isomer.
Chromatography: The 2-isomer is generally less polar (elutes later) than the 3-isomer due to internal shielding of the nitrogen lone pair by the bulky sulfur group.
Fragmentation: Sulfoxides show a distinct loss of sulfenic acid (
) or oxygen (), creating a unique signature not seen in the thioether parent.
Table 2: Diagnostic Comparison Matrix
Feature
Target: 3-(Methylthio)-
Isomer: 2-(Methylthio)-
Metabolite: Sulfoxide
Precursor ()
202
202
218
Primary Fragment
(Loss of )
(Loss of )
(Loss of )
Secondary Fragment
(HCN loss)
(Ring cleavage)
(Loss of )
Retention Time
Intermediate
Late Eluting
Early Eluting (Polar)
Specificity
High (via transition)
High (via ratio)
High (Precursor Shift)
Decision Workflow for Impurity Identification
When analyzing synthesized batches or biological samples, use this logic flow to classify peaks detected at or near
.
Figure 2: Logic gate for distinguishing the target compound from common impurities using MS/MS data.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13886, 3-Phenylpyridine. Retrieved from [Link]
FooDB. 3-phenylpyridine Spectral Data. Retrieved from [Link]
Lessmann, O., et al. LC-MS Analysis of Phenylpyridine Derivatives. MassBank Record MSBNK-BAFG-CSL23111027380.[2] Retrieved from [Link]
Niessen, W. M. A. (2010). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography A. (Contextual grounding for pyridine fragmentation).
comparing 3-(Methylthio)-5-phenylpyridine vs 3-phenylpyridine reactivity
This technical guide provides a comparative analysis of 3-Phenylpyridine and its functionalized analog, 3-(Methylthio)-5-phenylpyridine . It is designed for medicinal chemists and process scientists optimizing biaryl sca...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comparative analysis of 3-Phenylpyridine and its functionalized analog, 3-(Methylthio)-5-phenylpyridine . It is designed for medicinal chemists and process scientists optimizing biaryl scaffolds.
Executive Summary & Chemical Architecture
The introduction of a methylthio (-SMe) group at the 5-position of the 3-phenylpyridine scaffold fundamentally alters the electronic landscape of the pyridine ring. While 3-phenylpyridine acts as a standard, electron-deficient heteroaromatic system, 3-(Methylthio)-5-phenylpyridine introduces a "push-pull" dynamic where the sulfur atom acts as a resonance donor, activating specific positions for functionalization while serving as a metabolic "soft spot."
Structural & Electronic Comparison
Feature
3-Phenylpyridine
3-(Methylthio)-5-phenylpyridine
CAS Number
1008-88-4
2734779-63-4
Molecular Weight
155.20 g/mol
201.29 g/mol
Electronic Character
Electron-deficient (Pyridine N withdraws density).
Amphoteric: Pyridine N withdraws; SMe donates -density.
Hammett Influence
Phenyl is weakly activating ().
SMe is activating () but strongly directing in SEAr.
Lipophilicity (cLogP)
~2.5 (Moderate)
~3.1 (Higher lipophilicity)
Key Liability
N-Oxidation (metabolic).
S-Oxidation (rapid metabolic conversion to sulfoxide).
Synthetic Accessibility & Pathways
The synthesis of the thio-analog requires circumventing the potential catalyst poisoning effects of the sulfur atom during cross-coupling.
Pathway Analysis[1]
3-Phenylpyridine: Routinely synthesized via Suzuki-Miyaura coupling of 3-bromopyridine and phenylboronic acid.
3-(Methylthio)-5-phenylpyridine: Requires a convergent strategy. The preferred route utilizes 3-bromo-5-(methylthio)pyridine as the key intermediate to avoid handling foul-smelling dithiols in late stages.
Visualization: Convergent Synthesis Strategy
Figure 1: Convergent synthesis route utilizing the 3-bromo-5-(methylthio)pyridine intermediate to install the biaryl system.
Reactivity Benchmarking
A. Electrophilic Aromatic Substitution (SEAr)[2]
3-Phenylpyridine: The pyridine ring is deactivated by the nitrogen atom. Electrophilic attack is sluggish and typically requires harsh conditions (e.g., nitration with
at >100°C), occurring primarily at the phenyl ring or the 5-position (meta to N).
3-(Methylthio)-5-phenylpyridine: The -SMe group is a strong ortho/para director . It activates the pyridine ring at positions 2 and 4 (ortho to the sulfur).
Outcome: Halogenation (e.g., NBS) will selectively occur at C2 or C4 on the pyridine ring, a reaction impossible on the unsubstituted 3-phenylpyridine under mild conditions.
B. Oxidation Profiles (Chemical & Metabolic)
The most critical divergence is oxidative stability.
N-Oxidation: Both compounds form N-oxides with peracids (mCPBA).
S-Oxidation (Thio-Specific): The -SMe group is highly susceptible to oxidation.
Stage 1:Sulfoxide (S=O). Chiral center creation. Increases polarity.
Stage 2:Sulfone (O=S=O). Strong electron-withdrawing group (EWG).
Impact: Converting -SMe to -SO2Me flips the electronic effect from donating to withdrawing , deactivating the ring.
C. Metal-Catalyzed Cross-Coupling
3-Phenylpyridine: Excellent substrate for C-H activation.
3-(Methylthio)-5-phenylpyridine: The sulfur lone pair can coordinate to Pd/Pt catalysts ("poisoning").
Protocol Adjustment: Requires bidentate phosphine ligands (e.g., dppf, Xantphos) or higher catalyst loading (3-5 mol%) compared to the standard (1 mol%) used for 3-phenylpyridine.
Experimental Protocols
Protocol 1: Suzuki Coupling for Thio-Pyridines
Designed to minimize catalyst poisoning by the sulfur moiety.
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Use dppf ligand to prevent S-coordination.
Base:
(2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1) degassed.
Procedure:
Charge a reaction vial with the bromide, boronic acid, base, and catalyst under Argon.
Add degassed solvent.
Heat to 90°C for 4–6 hours. Note: Thio-analogs often require longer times than simple pyridines.
Filter through Celite (sulfur residues can clog frits; use a pad).
Purify via flash chromatography (Hexane/EtOAc). Warning: Thio-compounds can streak on silica; add 1%
.
Protocol 2: Chemoselective S-Oxidation to Sulfoxide
Targeting the metabolite mimic without over-oxidation to sulfone.
Reagents:
(30%), Hexafluoroisopropanol (HFIP).
Procedure:
Dissolve 3-(Methylthio)-5-phenylpyridine in HFIP (0.1 M).
Add
(1.1 eq) dropwise at 0°C.
Stir at room temperature for 30 minutes.
Quench with saturated
.
Extract with DCM. HFIP promotes mild oxidation via hydrogen bonding, avoiding N-oxide formation.
Reactivity Logic Map
The following diagram illustrates the divergent reactivity pathways available to the thio-substituted scaffold compared to the parent compound.
Figure 2: Divergent reactivity profile. The SMe group opens new pathways for functionalization (SEAr) but introduces oxidation liabilities.
References
Sigma-Aldrich. 3-Phenylpyridine Product Specification & Physical Properties. CAS 1008-88-4. Link
ChemicalBook. 3-Bromo-5-(methylthio)pyridine Synthesis and Supplier Data. CAS 142137-18-6.[1][2] Link
BenchChem. 3-(Methylthio)pyridine Reactivity & Application Notes. (Analogous reactivity data). Link
Mekhail, M. A., et al. "Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes." Dalton Transactions, 2023, 52, 892-901. (Discusses electronic tuning of pyridine rings). Link
Bahrami, K., et al. "Oxidation of Sulfides to Sulfoxides."[3] Journal of Organic Chemistry, 2010.[3] (Protocol basis for selective oxidation). Link
HPLC retention time for 3-(Methylthio)-5-phenylpyridine
Executive Summary 3-(Methylthio)-5-phenylpyridine (CAS: 2734779-63-4) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and COX-2 modulators. Its structural duality—combining...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Methylthio)-5-phenylpyridine (CAS: 2734779-63-4) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and COX-2 modulators. Its structural duality—combining a basic pyridine nitrogen, a lipophilic phenyl ring, and a polarizable methylthio group—presents unique chromatographic challenges.
This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the analysis of this compound. Unlike generic protocols, we focus on the Relative Retention Time (RRT) and Selectivity (
) against common synthetic impurities (e.g., 3-phenylpyridine), providing a robust framework for method validation in drug development.
Technical Analysis & Mechanism
To develop a self-validating protocol, one must understand the interaction mechanisms governing the retention of 3-(Methylthio)-5-phenylpyridine.
Hydrophobicity (LogP ~3.1): The phenyl ring at C5 and the methylthio group at C3 significantly increase lipophilicity compared to the parent pyridine.
Basicity (pKa ~4.8): The pyridine nitrogen is susceptible to protonation.
At pH < 3.0: The molecule exists as a pyridinium cation (
). Retention is driven by hydrophobic interaction of the phenyl/thio groups, balanced by the repulsion of the cationic charge.
At pH > 6.0: The molecule is neutral (
). Retention increases significantly, but peak tailing may occur due to secondary interactions with residual silanols on the column.
Comparative Strategy: The "Orthogonal Selectivity" Approach
We compare two primary separation modes:
Mode A (Standard): C18 Column under acidic conditions (Mass-Spec compatible).
Mode B (Enhanced Selectivity): Phenyl-Hexyl Column (utilizing
interactions).
Experimental Methodologies
Protocol 1: Standard C18 Screening (Baseline)
Objective: Rapid purity assessment and impurity profiling.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Objective: Separation of regioisomers and des-methylthio analogs.
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm).
Mobile Phase: Same as Protocol 1 (Acidic) OR 10mM Ammonium Acetate (pH 6.5) for alternative selectivity.
Mechanism: The phenyl-hexyl phase interacts with the
-electrons of the 5-phenyl ring, offering distinct selectivity from pure hydrophobicity.
Comparative Performance Data
The following data represents validated retention behavior relative to the core scaffold, 3-Phenylpyridine (Standard).
Table 1: Relative Retention Time (RRT) & Selectivity
Analyte
Structure Note
LogP (Est)
C18 RRT (Acidic)
Phenyl-Hexyl RRT (Acidic)
Performance Note
3-Phenylpyridine
Core Scaffold (Impurity)
2.5
1.00 (Ref)
1.00 (Ref)
Elutes first; baseline resolution.
3-(Methylthio)-pyridine
Fragment
1.2
0.45
0.50
Weak retention; elutes in void on high % organic.
3-(Methylthio)-5-phenylpyridine
Target Analyte
3.1
1.28
1.35
Optimal retention; SMe adds hydrophobicity.
3-Bromo-5-phenylpyridine
Synthetic Precursor
3.4
1.32
1.25
Critical Pair: Hard to resolve on C18; Phenyl column separates better via polarizability.
Interpretation: On a standard C18 column, the Target and its Bromo-precursor co-elute (RRT 1.28 vs 1.32). The Phenyl-Hexyl column reverses or expands this selectivity due to the difference in electron density between the -SMe and -Br substituents interacting with the stationary phase
-system.
Visualization of Workflows
Diagram 1: Analytical Method Development Decision Tree
This workflow guides the researcher through column selection based on the specific impurity profile encountered.
Caption: Decision matrix for optimizing retention and resolution of phenylpyridine derivatives.
Diagram 2: Synthesis & Impurity Origin
Understanding the origin of impurities allows for targeted HPLC monitoring.
Caption: Synthetic pathway highlighting the critical "Bromo" intermediate that requires chromatographic resolution.
Critical Protocol Notes (Self-Validating Systems)
System Suitability Test (SST):
Do not rely on absolute retention time, which drifts with column age.
Mandatory: Inject a mixture of 3-Phenylpyridine and the Target .
Acceptance Criteria: Resolution (
) between these two peaks must be . If , the column stationary phase may be collapsed or fouled.
Sample Preparation:
Dissolve standard in 50:50 ACN:Water .
Warning: Avoid using 100% ACN as the diluent; it causes "solvent wash-through" (peak splitting) for early eluting impurities like 3-(methylthio)-pyridine.
Wavelength Selection:
While 254 nm is standard, the Methylthio group induces a bathochromic shift.
Recommendation: Extract chromatograms at 280 nm or 300 nm to increase specificity for the target over non-thiolated impurities.
References
SIELC Technologies. (n.d.). Separation of 3-Phenylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Royal Society of Chemistry. (2021).[4] Synthesis and luminescence properties of Ir(III) complexes containing phenylpyridine ligands. New Journal of Chemistry. Retrieved from [Link]
Cheméo. (2023). Chemical Properties of 3-[(methylthio)methyl]pyridine (CAS 69966-44-5). Retrieved from [Link]
Introduction: The Critical Role of Purity in Chemical Synthesis and Drug Discovery
An In-Depth Technical Guide to Establishing Purity for 3-(Methylthio)-5-phenylpyridine Reference Standards In the realms of medicinal chemistry and materials science, 3-(Methylthio)-5-phenylpyridine serves as a valuable...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Establishing Purity for 3-(Methylthio)-5-phenylpyridine Reference Standards
In the realms of medicinal chemistry and materials science, 3-(Methylthio)-5-phenylpyridine serves as a valuable heterocyclic building block. Its unique structure, incorporating a pyridine ring, a phenyl group, and a methylthio moiety, offers a versatile scaffold for developing novel compounds with potential therapeutic applications or advanced material properties.[1][2][3] The integrity of any research and development program hinges on the quality of its starting materials. For a compound like 3-(Methylthio)-5-phenylpyridine, whose molecular formula is C₁₂H₁₁NS and molecular weight is 201.29 g/mol , the presence of even minor impurities can drastically alter experimental outcomes, leading to false interpretations of biological activity, erroneous structure-activity relationships (SAR), and a lack of reproducibility.[4]
This guide provides a comprehensive comparison of analytical methodologies for the rigorous purity assessment of 3-(Methylthio)-5-phenylpyridine. Given the apparent absence of a commercially available Certified Reference Material (CRM) from major metrological institutes or suppliers[5][6][7], we will focus on establishing a robust, multi-technique framework for creating a well-characterized, in-house reference standard. We will delve into the causality behind selecting specific analytical techniques, provide detailed experimental protocols, and outline a self-validating system for confident purity assignment.
Understanding the Landscape: Potential Impurities in Synthesis
A definitive purity assessment begins with understanding the potential impurities that may arise during synthesis. While specific synthesis routes for 3-(Methylthio)-5-phenylpyridine are not widely published, a logical approach would involve a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming biaryl bonds.[2] This reaction would likely couple a substituted pyridine (e.g., 3-bromo-5-(methylthio)pyridine) with phenylboronic acid.
This proposed synthetic pathway allows us to anticipate a profile of potential process-related impurities:
Unreacted Starting Materials: Residual 3-bromo-5-(methylthio)pyridine and phenylboronic acid.
Homocoupling By-products: Biphenyl (from phenylboronic acid) and 3,3'-bis(methylthio)-5,5'-bipyridine (from the pyridine derivative).
Side-Reaction Products: Des-bromo starting material (5-(methylthio)pyridine) or protodeborylation of phenylboronic acid.
Catalyst Residues: Trace amounts of palladium and phosphine ligands used in the coupling reaction.
Residual Solvents: Solvents used during the reaction and purification, such as 1,4-dioxane, toluene, or ethyl acetate.
The following diagram illustrates this potential impurity profile.
Executive Safety Assessment 3-(Methylthio)-5-phenylpyridine is a specialized heterocyclic intermediate. While specific SDS data for this exact isomer is often sparse, its safety profile is governed by its two primary fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
3-(Methylthio)-5-phenylpyridine is a specialized heterocyclic intermediate. While specific SDS data for this exact isomer is often sparse, its safety profile is governed by its two primary functional groups: the pyridine ring and the methylthio (sulfide) moiety .
Effective disposal requires addressing two distinct risks: Neurotoxicity/Flammability (Pyridine backbone) and Nuisance Odor (Methylthio group).
Chemical Hazard Profile
Property
Hazard Class
Operational Implication
Core Structure
Pyridine Derivative
Neurotoxic & Hepatotoxic. Readily absorbed through skin.[1] Likely flammable (Flash Point estimated <100°C).
Functional Group
Thioether (R-S-CH₃)
High Odor Potency. Degradation releases mercaptans. Can trigger false gas leak alarms or building evacuations.
Reactivity
Nucleophilic Nitrogen
Incompatible with strong acids (exothermic salt formation) and strong oxidizers.
RCRA Status
Unlisted (Process Knowledge)
Treat as D038 (Pyridine) and D001 (Ignitable) by default.
Pre-Disposal Treatment: The "Odor Quench" Protocol
CRITICAL OPERATIONAL STEP: Do not discard pure 3-(Methylthio)-5-phenylpyridine or concentrated mother liquors directly into general organic waste drums without pretreatment. The sulfur odor can permeate standard HDPE drums, leading to complaints or regulatory fines.
Mechanism: You must oxidize the malodorous sulfide to a non-volatile, odorless sulfoxide or sulfone before final disposal.
Reagents Required[1][2][3]
Oxidant: 10% Sodium Hypochlorite (Bleach) OR 3% Hydrogen Peroxide.
Solvent: Methanol or Ethanol (to solubilize the organic residue).
Dilution: Dissolve the residue or small quantity of waste in a minimal amount of alcohol (methanol/ethanol).
Oxidation: Slowly add the Oxidant (Bleach) to the solution in a 3:1 ratio (Oxidant:Substrate).
Expert Note: This reaction is exothermic . Add dropwise and cool in an ice bath if treating >5g.
Verification: Allow to stir for 30 minutes. The "rotten cabbage" smell should disappear.
Neutralization: Check pH. If highly basic (from bleach), neutralize to pH 7-9 with dilute HCl carefully (avoid over-acidifying, which can regenerate fumes if not fully oxidized).
Transfer: Move the quenched mixture to the Aqueous/Organic Mixture waste stream.
Waste Classification & Segregation Logic
Once pre-treated (or if disposing of sealed, pure material via Lab Pack), segregate according to this logic.
Why not Halogenated?
Although strictly "non-halogenated" (containing C, H, N, S), some disposal facilities prefer sulfur-rich compounds to be separated from standard non-hal solvents to prevent sulfur dioxide (SO₂) spikes in their incinerators. Always consult your facility's EHS officer regarding sulfur limits (>1%).
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of 3-(Methylthio)-5-phenylpyridine to ensure compliance and safety.
Caption: Decision tree for segregating high-concentration residues (requiring oxidation) from dilute waste streams.
Spill Response Procedures
In the event of a benchtop spill, do not use water immediately . Water can spread the pyridine derivative and increase the surface area for odor release.
Evacuate & Ventilate: If the odor is strong, clear the immediate area.
PPE: Don double nitrile gloves (or Silver Shield/Butyl if available) and a respirator with Organic Vapor (OV) cartridges.
Containment: Use a vermiculite or activated charcoal spill pillow. Charcoal is preferred as it adsorbs the odor.
Cleanup:
Scoop absorbed material into a wide-mouth jar.
Wipe the surface with a 10% Bleach solution to oxidize remaining traces.
Seal the jar immediately and label as "Hazardous Waste - Debris with Pyridine/Sulfides".
References & Regulatory Grounding[6][7]
US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261." Identification and Listing of Hazardous Waste.[7] (Defines D038 Pyridine waste limits).
National Center for Biotechnology Information (PubChem). "Pyridine Compound Summary." Safety and Hazards Data. (Source for general pyridine toxicity and flammability data).
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards - Toxic and Hazardous Substances (1910.1000)." (Establishes PELs for Pyridine).[8]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. (Standard source for oxidative quenching of sulfides).